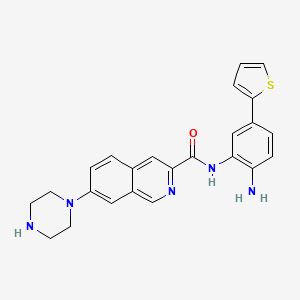
N-(2-amino-5-thiophen-2-ylphenyl)-7-piperazin-1-ylisoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID29671355-Compound-59 is a small molecular drug with a molecular weight of 429.5. It is known for its role as an inhibitor of histone deacetylase, which is involved in the regulation of transcription, cell cycle progression, and developmental events. This compound has shown potential in various therapeutic applications, particularly in the treatment of cancer and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID29671355-Compound-59 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The reaction conditions typically involve the use of specific reagents and catalysts to achieve high yields and purity. Detailed synthetic routes and conditions are often proprietary and may vary depending on the desired scale and application .
Industrial Production Methods: Industrial production of PMID29671355-Compound-59 requires optimization of the synthetic route to ensure cost-effectiveness and scalability. This involves the use of large-scale reactors, precise control of reaction conditions, and purification techniques to obtain the compound in high purity. The industrial process may also involve the use of advanced technologies such as continuous flow reactors and automated systems to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: PMID29671355-Compound-59 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may result in the formation of reduced compounds with different chemical properties .
Scientific Research Applications
PMID29671355-Compound-59 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of histone deacetylase and its effects on gene expression.
Biology: Employed in research to understand the role of histone deacetylase in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic applications in the treatment of cancer, neurological disorders, and other diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylase.
Mechanism of Action
The mechanism of action of PMID29671355-Compound-59 involves the inhibition of histone deacetylase, which leads to the accumulation of acetylated histones. This results in changes in chromatin structure and gene expression, ultimately affecting cellular processes such as cell cycle progression and apoptosis. The compound targets specific molecular pathways, including the Akt/mTOR and Erk signaling pathways, which are involved in cell survival and proliferation .
Comparison with Similar Compounds
Valproate: An approved drug used for the treatment of epilepsy and other neurological disorders.
Sodium phenylbutyrate: Used in the treatment of spinal muscular atrophy.
HBI-8000: Investigated for its potential in treating solid tumors and cancer.
Comparison: PMID29671355-Compound-59 is unique in its specific inhibition of histone deacetylase and its potential therapeutic applications in cancer treatment. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and efficacy. Its unique chemical structure and mechanism of action make it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C24H23N5OS |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(2-amino-5-thiophen-2-ylphenyl)-7-piperazin-1-ylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H23N5OS/c25-20-6-4-17(23-2-1-11-31-23)14-21(20)28-24(30)22-13-16-3-5-19(12-18(16)15-27-22)29-9-7-26-8-10-29/h1-6,11-15,26H,7-10,25H2,(H,28,30) |
InChI Key |
SRWKZCCXNJSFMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC3=CN=C(C=C3C=C2)C(=O)NC4=C(C=CC(=C4)C5=CC=CS5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-5-[3,3-dimethyl-4-(methylsulfonyl)-1-piperazinyl]imidazo[1,5-a]pyridine](/img/structure/B10835466.png)
![2-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]piperidin-1-yl]-N-(dimethylsulfamoyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B10835468.png)
![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-N-methylsulfonyl-5,6-dihydro-[1]benzoxepino[3,2-b]pyridine-9-carboxamide](/img/structure/B10835471.png)

![N-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]-N-[3-(5-methoxypyridin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B10835473.png)

![4-[(dipyridin-2-ylamino)methyl]-N-hydroxybenzamide](/img/structure/B10835499.png)
![1'-Benzyl-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B10835503.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate](/img/structure/B10835507.png)
![N-[[4-(hydroxycarbamoyl)phenyl]methyl]-N-[3-(trifluoromethyl)phenyl]morpholine-4-carboxamide](/img/structure/B10835513.png)
![7-[4-[[6-(cyclohexylamino)-7-methylpurin-2-yl]amino]phenoxy]-N-hydroxyheptanamide](/img/structure/B10835524.png)
![2-(2-fluorophenyl)-N-hydroxy-2-[4-(2-methylpyrimidin-5-yl)phenyl]acetamide](/img/structure/B10835527.png)
![methyl (E)-3-[3-[[(1R,4S)-bicyclo[2.2.1]heptane-2-carbonyl]-[deuterio-[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate](/img/structure/B10835536.png)
![N-(2-aminophenyl)-4-[[1-(1H-indol-6-ylmethyl)azetidin-3-ylidene]methyl]benzamide](/img/structure/B10835550.png)
